molecular formula C12H15BrN2O2 B7480979 2-[(4-bromophenyl)formamido]-N-(propan-2-yl)acetamide

2-[(4-bromophenyl)formamido]-N-(propan-2-yl)acetamide

Cat. No.: B7480979
M. Wt: 299.16 g/mol
InChI Key: FXDXOTWRCCGPAH-UHFFFAOYSA-N
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Description

2-[(4-bromophenyl)formamido]-N-(propan-2-yl)acetamide is an organic compound characterized by the presence of a bromophenyl group, a formamido group, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-bromophenyl)formamido]-N-(propan-2-yl)acetamide typically involves the reaction of 4-bromoaniline with isopropyl chloroacetate in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which is then treated with formic acid to yield the final product. The reaction conditions generally include refluxing the mixture at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[(4-bromophenyl)formamido]-N-(propan-2-yl)acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The formamido group can be oxidized to form corresponding carboxylic acids or reduced to amines.

    Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Major Products

    Substitution: Formation of substituted derivatives with different functional groups.

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of amines.

    Hydrolysis: Formation of carboxylic acids and amines.

Scientific Research Applications

2-[(4-bromophenyl)formamido]-N-(propan-2-yl)acetamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent.

    Materials Science: The compound can be used as a building block for the synthesis of advanced materials with specific properties, such as polymers and nanomaterials.

    Biological Studies: It is used in the study of enzyme inhibition and protein-ligand interactions, providing insights into molecular mechanisms and potential therapeutic targets.

Mechanism of Action

The mechanism of action of 2-[(4-bromophenyl)formamido]-N-(propan-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can facilitate binding to hydrophobic pockets, while the formamido and acetamide groups can form hydrogen bonds with amino acid residues. These interactions can inhibit enzyme activity or modulate receptor function, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(4-bromophenyl)acetamide: Lacks the formamido group, resulting in different reactivity and biological activity.

    N-(propan-2-yl)acetamide: Lacks the bromophenyl group, affecting its binding properties and applications.

    4-bromoaniline: Lacks both the formamido and acetamide groups, leading to distinct chemical behavior and uses.

Uniqueness

2-[(4-bromophenyl)formamido]-N-(propan-2-yl)acetamide is unique due to the combination of its functional groups, which confer specific reactivity and biological activity. The presence of the bromophenyl group enhances its potential for substitution reactions, while the formamido and acetamide groups provide additional sites for interaction with biological targets.

Properties

IUPAC Name

4-bromo-N-[2-oxo-2-(propan-2-ylamino)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrN2O2/c1-8(2)15-11(16)7-14-12(17)9-3-5-10(13)6-4-9/h3-6,8H,7H2,1-2H3,(H,14,17)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXDXOTWRCCGPAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)CNC(=O)C1=CC=C(C=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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